N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C24H30N2O3S and its molecular weight is 426.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
Synthesis and Antagonist Activity
Research has shown the synthesis of compounds with structural similarities to N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, focusing on their activities as antagonists of the M3 muscarinic receptor. These compounds demonstrated potential for further investigation due to their micromolar potency, indicating their relevance in medicinal chemistry for the development of receptor-specific drugs (Broadley et al., 2011).
Crystal Structure Analysis
A study on the crystal structure and Hirshfeld surface analysis of acetoacetanilide-based reaction products revealed structurally novel bicyclic products with potential implications in drug design and development. Such structural analyses are crucial for understanding the interactions at the molecular level, which can guide the synthesis of more effective therapeutic agents (Naghiyev et al., 2020).
Pharmacological Evaluations
- Anti-Angiogenic and DNA Cleavage Studies: Novel derivatives structurally related to this compound were synthesized and evaluated for their anti-angiogenic and DNA cleavage abilities. These studies are vital for the development of anticancer agents as they highlight the compound's potential to inhibit the formation of blood vessels in vivo and interact with DNA, suggesting a multifaceted approach to cancer treatment (Kambappa et al., 2017).
Metabolism and Disposition Studies
- Disposition and Metabolism: Another significant application of compounds related to this compound involves studies on their disposition and metabolism. For example, the metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, was examined to understand its pharmacokinetics better. Such studies are essential for drug development as they provide insights into the compound's pharmacological profile, including its elimination pathways and metabolite formation, which is crucial for safety and efficacy assessments (Renzulli et al., 2011).
Properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3S/c27-22(18-29-20-7-2-1-3-8-20)26-14-10-19(11-15-26)17-25-23(28)24(12-4-5-13-24)21-9-6-16-30-21/h1-3,6-9,16,19H,4-5,10-15,17-18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARJOBCANSZFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.